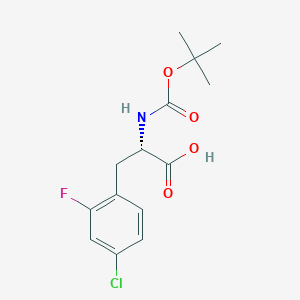

Boc-L-2-Fluoro-4-chlorophe

Description

Contextualization within the Field of Unnatural Amino Acid Chemistry

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common protein-coding amino acids. chemimpex.com Their synthesis and incorporation into proteins and peptides have become a cornerstone of modern chemical biology and drug discovery. chemimpex.comchemimpex.com UAAs allow for the introduction of novel chemical functionalities, enabling researchers to modify the structure, stability, and function of peptides and proteins in ways that are not possible with the natural amino acid repertoire. chemimpex.com

The tert-butyloxycarbonyl (Boc) protecting group on Boc-L-2-Fluoro-4-chlorophenylalanine is a standard feature in peptide synthesis. The Boc group protects the amino terminus of the amino acid, preventing unwanted reactions during the coupling of amino acids to form a peptide chain. creative-peptides.com This strategy, known as Boc-based solid-phase peptide synthesis (SPPS), is a well-established method for the controlled, stepwise synthesis of peptides. creative-peptides.com

Significance of Halogenated Aromatic Amino Acids in Peptide Science and Chemical Biology

The introduction of halogen atoms, such as fluorine and chlorine, onto the aromatic ring of phenylalanine significantly alters its physicochemical properties. iiitd.edu.inrsc.orgchemimpex.com Halogenation can influence a peptide's conformation, hydrophobicity, and electronic character. rsc.orgchemimpex.com These modifications can lead to enhanced biological activity, improved metabolic stability, and altered receptor-binding affinities. iiitd.edu.inscispace.com

Fluorine, in particular, is a small atom with high electronegativity, and its incorporation can lead to increased thermal and chemical stability of the resulting peptide. scispace.com The presence of both fluorine and chlorine on the phenyl ring of Boc-L-2-Fluoro-4-chlorophenylalanine provides a unique combination of steric and electronic properties that can be exploited in the design of novel peptides and peptidomimetics. chemimpex.comresearchgate.net The strategic placement of these halogens can be used to fine-tune interactions with biological targets. rsc.org

Overview of Key Research Trajectories Involving Boc-L-2-Fluoro-4-chlorophe

Research involving Boc-L-2-Fluoro-4-chlorophenylalanine is primarily focused on its application as a building block in the synthesis of peptides with therapeutic potential. The unique structural features of this compound make it a valuable tool in several key areas of research.

One major research trajectory is the development of novel therapeutic agents, particularly in the fields of oncology and neurology. chemimpex.comresearchgate.net The incorporation of Boc-L-2-Fluoro-4-chlorophenylalanine into peptide sequences can enhance their efficacy and specificity for disease-related targets. chemimpex.comresearchgate.net For instance, the halogenated phenyl ring can improve the binding affinity of a peptide to its receptor, leading to a more potent biological response.

Another significant area of research is in structure-activity relationship (SAR) studies. By systematically replacing natural amino acids with Boc-L-2-Fluoro-4-chlorophenylalanine in a peptide sequence, researchers can probe the importance of specific side-chain interactions for biological activity. This approach provides valuable insights into the molecular basis of peptide-receptor recognition and can guide the design of more effective drug candidates.

Furthermore, the enhanced stability conferred by the halogen atoms makes peptides containing 2-Fluoro-4-chlorophenylalanine attractive for in vivo applications. chemimpex.com These modified peptides are often more resistant to enzymatic degradation, leading to a longer half-life in the body. This improved pharmacokinetic profile is a critical factor in the development of peptide-based drugs. The unique properties of Boc-L-2-Fluoro-4-chlorophenylalanine also lend themselves to applications in bioconjugation, where the modified amino acid can facilitate the attachment of other molecules, such as imaging agents or cytotoxic drugs, to a peptide for targeted delivery. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTXFWANMGZCPG-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Boc L 2 Fluoro 4 Chlorophe

Stereoselective Synthesis of L-2-Fluoro-4-chlorophenylalanine Precursors

The cornerstone of synthesizing Boc-L-2-Fluoro-4-chlorophenylalanine is the establishment of the correct L-configuration at the α-amino acid center. This is achieved through various stereoselective methods that guide the formation of the desired enantiomer.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely applied to the synthesis of fluorinated phenylalanine analogs. nih.govbeilstein-journals.org

A prominent example is the use of Schöllkopf's chiral auxiliary, a bis-lactim ether derived from the cyclic dipeptide of valine and glycine. Alkylation of the lithiated bis-lactim ether with a suitable 2-fluoro-4-chlorobenzyl bromide provides the corresponding alkylated product with high diastereoselectivity. Subsequent acid hydrolysis cleaves the auxiliary and liberates the desired L-amino acid ester, which can then be protected with a Boc group. nih.govbeilstein-journals.org Another effective class of auxiliaries includes chiral imidazolidinones, which allow for stereoselective benzylation to form the carbon skeleton of the amino acid. beilstein-journals.org

| Chiral Auxiliary | Key Reagent | Typical Outcome | Reference |

| Schöllkopf Reagent | 2-Fluoro-4-chlorobenzyl bromide | High diastereoselectivity for L-isomer | nih.govbeilstein-journals.org |

| (S)-Imidazolidinone | 2-Fluoro-4-chlorobenzyl bromide | Stereoselective benzylation | beilstein-journals.org |

| Evans Oxazolidinones | N-acyloxazolidinone, fluorinating agent | Diastereoselective fluorination | mdpi.com |

Asymmetric Catalysis in α-Amino Acid Synthesis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. mdpi.comresearchgate.net For the synthesis of α-amino acids, transition-metal-catalyzed asymmetric hydrogenation of prochiral enamides is a powerful technique. beilstein-journals.org

For instance, an α-amido cinnamic acid derivative, which can be prepared from 2-fluoro-4-chlorobenzaldehyde and N-acetylglycine, can undergo asymmetric hydrogenation. beilstein-journals.org Using a chiral phosphine (B1218219) ligand complexed with a transition metal like rhodium or iridium, the hydrogen is delivered to one face of the double bond, selectively producing the N-acetyl-L-phenylalanine derivative with high enantiomeric excess (ee). beilstein-journals.orgresearchgate.net Another advanced method involves the use of chiral nickel(II) complexes, which serve as templates for the asymmetric synthesis of a wide array of amino acids from glycine, achieving excellent enantiopurity on a gram scale. researchgate.netresearchgate.net

Enantioconvergent and Enantioselective Pathways

Enantioconvergent synthesis involves the conversion of a racemic mixture (containing both L- and D-enantiomers) of a starting material or intermediate into a single enantiomer of the product. nih.gov A dynamic kinetic asymmetric transformation (DyKAT) is a powerful example of this, often used in palladium-catalyzed reactions where a racemic starting material is continuously racemized while one enantiomer is selectively transformed into the product. nih.gov

Enantioselective pathways can also be achieved through biocatalysis, utilizing enzymes to perform highly specific transformations. For example, enzymes like phenylalanine aminomutase (PAM) can catalyze the stereoselective addition of ammonia (B1221849) to a substituted cinnamic acid intermediate. beilstein-journals.org Similarly, D-aminotransferases (DATA) can be used in a stereoinversion process to convert an L-amino acid into its D-counterpart via an α-keto acid intermediate, a process that can be conceptually reversed to selectively produce the L-enantiomer. researchgate.netmdpi.com

Regioselective Introduction of Halogen Substituents on the Phenylalanine Ring

The precise placement of fluorine at the C2 position and chlorine at the C4 position of the phenylalanine aromatic ring is critical for the compound's identity and function. This requires highly regioselective halogenation methods.

Fluorination Strategies (e.g., Electrophilic and Nucleophilic Fluorination)

The introduction of fluorine onto an aromatic ring can be accomplished through either electrophilic or nucleophilic fluorination methods. beilstein-journals.orgalfa-chemistry.com

Electrophilic Fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+"). alfa-chemistry.com Reagents like Selectfluor® (F-TEDA-BF4) are commonly used. nih.gov Direct fluorination of a suitably protected phenylalanine derivative can be challenging due to the directing effects of the amino acid side chain. Therefore, the fluorination is often performed on a precursor molecule, such as a substituted toluene (B28343) or benzaldehyde, before the amino acid side chain is constructed. nih.gov Direct radiofluorination of L-phenylalanine itself with reagents like [¹⁸F]AcOF has been shown to yield a mixture of isomers, highlighting the challenge of regioselectivity. nih.gov

Nucleophilic Fluorination utilizes a nucleophilic fluoride (B91410) source (F-) to displace a leaving group on the aromatic ring. alfa-chemistry.com This is often achieved through a nucleophilic aromatic substitution (SNAr) reaction on an activated aromatic ring (e.g., one containing an electron-withdrawing group like nitro or cyano ortho or para to the leaving group). For the synthesis of 2-fluoro-4-chlorophenylalanine precursors, a common strategy involves the fluorination of a 2-nitro or 2-cyano-4-chlorobenzene derivative. Another powerful method is palladium-catalyzed fluorination of aryl triflates or bromides, where a ligand-Pd complex facilitates the C-F bond formation with high regioselectivity, even at room temperature with advanced ligands. mit.edu

| Fluorination Type | Reagent Class | Example Reagent | Substrate Type | Reference |

| Electrophilic | N-F Reagents | Selectfluor® | Electron-rich aromatics, enolates | alfa-chemistry.comnih.gov |

| Nucleophilic (SNAr) | Inorganic Fluorides | KF, CsF | Electron-deficient aromatics | alfa-chemistry.com |

| Nucleophilic (Deoxyfluorination) | Organic Fluorinating Agents | DAST, Deoxo-Fluor® | Alcohols, carbonyls | beilstein-journals.orgcore.ac.uk |

| Nucleophilic (Pd-catalyzed) | Fluoride Source + Pd-catalyst | CsF, [Pd(dba)₂]/ligand | Aryl halides/triflates | mit.edu |

Chlorination Methodologies

The regioselective introduction of chlorine onto the phenylalanine ring at the C4 position is typically achieved before the construction of the amino acid side chain. Starting with a pre-halogenated building block like 2-fluoro-4-chlorotoluene or 2-fluoro-4-chlorobenzaldehyde is the most straightforward approach.

However, methods for the direct chlorination of phenylalanine derivatives have also been explored. Palladium-catalyzed C-H halogenation, directed by the native amine functionality of the amino acid, offers a pathway for ortho-selective halogenation. researchgate.net For para-chlorination, classic electrophilic aromatic substitution using chlorinating agents like N-chlorosuccinimide (NCS) can be employed. The regioselectivity of such reactions on an activated ring like phenol (B47542) can be controlled by using specific thiourea (B124793) catalysts to favor either ortho or para isomers, a strategy that could potentially be adapted for phenylalanine derivatives. scientificupdate.com Enzymatic halogenation using flavin-dependent halogenases offers exceptional regioselectivity, as seen in the chlorination of tryptophan, providing a blueprint for future biocatalytic approaches for other amino acids. nih.gov

Implementation of the Boc Protecting Group Strategy

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of peptides and other complex organic molecules incorporating amino acids like L-2-Fluoro-4-chlorophenylalanine. Its widespread use stems from its stability under a variety of reaction conditions and, most critically, its facile removal under specific acidic conditions that can be tuned to be orthogonal to other protecting groups. organic-chemistry.orgacsgcipr.org This allows for the selective unmasking of the amine functionality for subsequent reactions, a crucial requirement in multi-step synthetic sequences.

Optimal Conditions for N-α-Boc Protection

Detailed research into the N-tert-butoxycarbonylation of amines has identified several effective protocols. organic-chemistry.org For a substrate such as L-2-Fluoro-4-chlorophenylalanine, standard conditions often involve dissolving the amino acid in a mixed solvent system, such as dioxane/water or tetrahydrofuran/water, and treating it with Boc₂O and a suitable base like sodium hydroxide (B78521) or sodium bicarbonate. Anhydrous conditions, for example using triethylamine (B128534) as a base in a solvent like dichloromethane (B109758) or acetonitrile, are also highly effective. organic-chemistry.org

Recent advancements have explored catalytic approaches to enhance efficiency and chemoselectivity. For instance, 1-alkyl-3-methylimidazolium cation-based ionic liquids have been shown to catalyze N-Boc protection with excellent chemoselectivity. organic-chemistry.org Another efficient method utilizes perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) as a reusable catalyst under solvent-free conditions. organic-chemistry.org The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst also provides a simple and efficient route for mono-N-Boc protection. organic-chemistry.org

| Reagent System | Solvent | Base | Typical Conditions | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Dioxane/Water | Sodium Hydroxide (NaOH) | Reaction is typically run at room temperature. The pH is maintained in the basic range (9-10) to ensure the amino group is deprotonated. | organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Tetrahydrofuran (THF)/Water | Sodium Bicarbonate (NaHCO₃) | A mild and common method suitable for many amino acids. The reaction proceeds smoothly at room temperature overnight. | organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) | Triethylamine (Et₃N) | Anhydrous conditions often used when the substrate has other base-sensitive functional groups. | organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) with HClO₄–SiO₂ | Solvent-free | N/A (Catalytic) | A highly efficient and reusable catalytic system for chemoselective N-tert-butoxycarbonylation at room temperature. | organic-chemistry.org |

Orthogonal Deprotection Strategies in Complex Synthetic Sequences

A key advantage of the Boc group is its role in orthogonal protection schemes, a strategy essential for the synthesis of complex molecules like peptides. fiveable.me Orthogonal protection involves using multiple protecting groups within the same molecule that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group without affecting the others. fiveable.me

In the context of peptide synthesis, the Boc group is acid-labile, typically removed with moderately strong acids like trifluoroacetic acid (TFA). acsgcipr.orgiris-biotech.de This chemical property contrasts sharply with other commonly used protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgiris-biotech.de The Boc/Fmoc pairing is a classic example of an orthogonal strategy. For instance, in a growing peptide chain, the N-α-amine can be protected with a Boc group, while the side chain of a constituent amino acid (e.g., lysine (B10760008) or aspartic acid) is protected with an Fmoc group. The Boc group can be selectively cleaved with TFA to allow for peptide chain elongation, leaving the Fmoc group intact. Conversely, the Fmoc group could be removed with a base like piperidine (B6355638) without cleaving the Boc group. iris-biotech.de

The Boc/Benzyl (B1604629) (Bz) protection strategy was one of the original approaches used in solid-phase peptide synthesis (SPPS). iris-biotech.de In this scheme, the N-α-amine is protected with the Boc group, and reactive side chains are protected with benzyl-type ethers or esters. The Boc group is removed at each step of peptide elongation using TFA. The more acid-stable benzyl groups are retained until the final step, where they are cleaved simultaneously with the cleavage of the completed peptide from the resin using a very strong acid, such as anhydrous hydrofluoric acid (HF). iris-biotech.de

The choice of an orthogonal strategy is critical when synthesizing modified peptides. For example, in the synthesis of tetrazine-labeled peptides, Boc-protected amino acids are highly suitable because their deprotection with TFA is compatible with the reduction-sensitive tetrazine moiety, whereas the basic conditions required for Fmoc removal can cause decomposition. nih.gov The ability to selectively deprotect the Boc group in the presence of other acid-sensitive groups is also possible by tuning the acidic conditions. acsgcipr.org This precise control is fundamental to constructing complex, non-canonical peptide structures for advanced applications in medicinal chemistry and chemical biology. fiveable.me

Boc L 2 Fluoro 4 Chlorophe As a Strategic Chiral Building Block in Advanced Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

The tert-butyloxycarbonyl (Boc) protecting group makes Boc-L-2-Fluoro-4-chlorophenylalanine well-suited for Boc-based SPPS strategies. peptide.compeptide.com This methodology relies on the acid-labile nature of the Boc group for Nα-deprotection, typically using trifluoroacetic acid (TFA), while more acid-stable protecting groups are used for the side chains. peptide.com

Coupling Efficiency and Minimization of Epimerization During Incorporation

The efficiency of the coupling reaction is paramount in SPPS to ensure high yields of the desired full-length peptide. The steric hindrance and electronic effects of the substituents on Boc-L-2-Fluoro-4-chlorophenylalanine can influence its reactivity. The presence of a fluorine atom at the ortho position and a chlorine atom at the para position can impact the nucleophilicity of the amine and the electrophilicity of the activated carboxyl group.

To achieve high coupling yields, a variety of activating reagents can be employed. Carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are commonly used to form an active ester that readily reacts with the free amine of the growing peptide chain. peptide.com More potent uronium or phosphonium (B103445) salt-based coupling reagents like HBTU, HATU, and PyBOP can also be utilized, especially for sterically hindered couplings. sigmaaldrich.com The choice of coupling reagent and reaction conditions is critical to drive the reaction to completion and avoid the formation of deletion sequences.

Epimerization, the loss of stereochemical integrity at the α-carbon, is a significant concern during peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the peptide. For Boc-L-2-Fluoro-4-chlorophenylalanine, the risk of epimerization is influenced by the activation method, the base used for neutralization, and the reaction temperature. The use of additives like HOBt or HOAt is known to suppress racemization by minimizing the lifetime of the highly reactive and racemization-prone oxazolone (B7731731) intermediate. Careful control of the amount and type of base used during the neutralization step is also crucial.

| Coupling Reagent | Additive | Typical Coupling Time | Potential for Epimerization |

| DIC | HOBt | 1-2 hours | Low |

| HBTU | HOBt | 30-60 minutes | Low to moderate |

| HATU | HOAt | 20-45 minutes | Very low |

| PyBOP | - | 45-90 minutes | Low to moderate |

Impact on Peptide Chain Elongation and Resin Loading

The incorporation of bulky or hydrophobic unnatural amino acids can sometimes impede subsequent peptide chain elongation due to aggregation of the growing peptide chains on the solid support. The halogenated phenyl ring of Boc-L-2-Fluoro-4-chlorophenylalanine increases its hydrophobicity compared to natural phenylalanine. nih.govacs.org This increased hydrophobicity can potentially lead to interchain association through hydrophobic interactions, hindering the accessibility of the N-terminus for the next coupling step.

To mitigate aggregation, several strategies can be employed, such as using specialized resins with lower loading capacities, incorporating backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group, or performing the synthesis at elevated temperatures. The choice of solvent can also play a role, with more polar solvents or solvent mixtures sometimes helping to disrupt aggregates.

Considerations for Post-Synthetic Cleavage and Purification

The final step in SPPS is the cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. In Boc-SPPS, this is typically achieved using strong acids such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). researchgate.net The cleavage cocktail often includes scavengers to trap reactive carbocations generated during the deprotection process and prevent side reactions with sensitive amino acid residues.

For peptides containing halogenated phenylalanine residues, standard cleavage protocols are generally applicable. However, the increased hydrophobicity of peptides containing 2-fluoro-4-chlorophenylalanine may affect their solubility in the cleavage cocktail and subsequent precipitation and purification steps. nih.gov

Purification of the crude peptide is most commonly performed by reversed-phase high-performance liquid chromatography (RP-HPLC). The retention time of the peptide will be influenced by the presence of the halogenated residue, generally increasing with hydrophobicity. The choice of the mobile phase gradient and the type of stationary phase (e.g., C8 or C18) may need to be optimized to achieve good separation from any impurities.

Applications in Solution-Phase Organic Synthesis of Complex Molecules

Beyond its use in linear peptide synthesis, Boc-L-2-Fluoro-4-chlorophenylalanine is a versatile building block in solution-phase synthesis for creating more complex and conformationally defined molecules.

Construction of Constrained Peptide Analogues

Constraining the conformation of a peptide by cyclization is a widely used strategy to enhance its receptor binding affinity, selectivity, and metabolic stability. Boc-L-2-Fluoro-4-chlorophenylalanine can be incorporated into linear peptide precursors that are subsequently cyclized in solution. The halogen atoms can serve as probes to study peptide-receptor interactions or to fine-tune the electronic properties of the molecule. acs.org The synthesis of cyclic peptides often involves the formation of an amide bond between the N- and C-termini or between a terminus and a side chain.

Synthesis of Non-Peptidic Small Molecule Scaffolds

The chiral backbone and the functionalizable aromatic ring of Boc-L-2-Fluoro-4-chlorophenylalanine make it an attractive starting material for the synthesis of non-peptidic small molecule scaffolds, particularly heterocyclic structures. For instance, dipeptides containing this amino acid can be precursors for the synthesis of diketopiperazines, a class of cyclic dipeptides with a wide range of biological activities. google.comcapes.gov.br The synthesis typically involves the cyclization of a linear dipeptide ester under thermal or base-catalyzed conditions. The substituents on the phenyl ring can influence the reactivity and the final conformation of the diketopiperazine ring. The presence of halogen atoms provides handles for further synthetic modifications through cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug discovery. nih.govnih.gov

Role in Fragment-Based Drug Design Strategies

Fragment-Based Drug Design (FBDD) has become a powerful paradigm in the quest for novel therapeutics, relying on the identification of low-molecular-weight fragments that bind to a biological target. These initial hits are then elaborated into more potent, drug-like molecules. Boc-L-2-Fluoro-4-chlorophenylalanine and similar fluorinated amino acids are particularly well-suited for FBDD, primarily due to the unique properties of the fluorine atom.

The fluorine atom serves as an excellent probe for nuclear magnetic resonance (NMR) spectroscopy, a key screening technique in FBDD. The 19F nucleus has a high gyromagnetic ratio and a 100% natural abundance, resulting in strong and sharp NMR signals with a wide chemical shift range, making it highly sensitive to the local electronic environment. lifechemicals.com This sensitivity allows for the efficient detection of fragment binding to a target protein, as the 19F chemical shift of the fluorinated fragment will be perturbed upon interaction. nih.govresearchgate.net This "ligand-observed" 19F-NMR screening is a powerful tool for identifying initial hits from a library of fluorinated fragments. mdpi.com

The development of fluorinated fragment libraries is a critical aspect of this strategy. fishersci.com These libraries are designed to cover a diverse chemical space while maintaining the physicochemical properties suitable for fragment screening, often adhering to the "Rule of Three" (molecular weight ≤ 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3). While specific libraries composed entirely of Boc-L-2-Fluoro-4-chlorophenylalanine-derived fragments are not extensively documented in publicly available literature, the principles of fluorinated fragment library design strongly support its utility. lifechemicals.com

The data below illustrates the typical physicochemical properties of fluorinated fragments used in FBDD screening libraries.

| Property | Typical Range for Fluorinated Fragments | Rationale |

| Molecular Weight (Da) | < 300 | Ensures good ligand efficiency and allows for subsequent optimization. |

| cLogP | ≤ 3 | Promotes aqueous solubility, which is crucial for biophysical assays. |

| 19F NMR Chemical Shift Dispersion (ppm) | Wide | Minimizes signal overlap in fragment cocktail screening. |

| Solubility in Buffer (µM) | ≥ 100 | Essential for reliable biophysical screening. |

This table presents generalized data for fluorinated fragments used in FBDD and is not specific to fragments derived solely from Boc-L-2-Fluoro-4-chlorophenylalanine.

The 2-fluoro and 4-chloro substitutions on the phenyl ring of this building block can also influence binding interactions through non-covalent forces such as halogen bonds and dipole-dipole interactions, potentially leading to unique binding modes that can be exploited during the fragment-to-lead optimization process.

Maintenance of Stereochemical Integrity in Building Block Transformations

The utility of a chiral building block like Boc-L-2-Fluoro-4-chlorophenylalanine is fundamentally dependent on the preservation of its stereochemical integrity throughout the synthetic sequence. Racemization, the conversion of a single enantiomer into a mixture of both enantiomers, is a significant concern during peptide synthesis and other chemical transformations involving the activation of the carboxylic acid group.

The primary mechanism of racemization for N-protected amino acids during peptide bond formation involves the formation of a planar oxazolone intermediate. mdpi.com The acidity of the α-proton is increased upon activation of the carboxyl group, making it susceptible to abstraction by a base. The resulting enolate can then be protonated from either face, leading to a loss of stereochemical purity.

Several factors influence the rate of racemization, including the nature of the protecting group, the coupling reagents, the solvent, and the presence of bases. The tert-butyloxycarbonyl (Boc) protecting group is known to be effective in suppressing racemization compared to other protecting groups due to electronic effects that disfavor oxazolone formation. nih.gov

The choice of coupling reagents is critical. Reagents that generate highly reactive activated species can accelerate racemization. The addition of racemization-suppressing additives, such as 1-hydroxybenzotriazole (HOBt) or its derivatives, is a standard practice in peptide synthesis. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. peptide.com

Modern analytical techniques, such as chiral high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are essential for assessing the enantiomeric purity of the final products. nih.govdigitellinc.com These methods can accurately quantify the presence of the undesired D-isomer, ensuring the stereochemical integrity of the synthesized molecule.

The following table summarizes common strategies employed to minimize racemization during the incorporation of Boc-protected amino acids into peptides.

| Strategy | Mechanism of Action | Key Considerations |

| Use of Urethane-based Protecting Groups (e.g., Boc) | Electron-withdrawing nature of the carbamate (B1207046) group reduces the acidity of the α-proton. | Boc group is acid-labile and requires specific deprotection conditions. |

| Addition of Racemization Suppressants (e.g., HOBt) | Forms an active ester that is less susceptible to oxazolone formation. | Compatibility with the chosen coupling reagent and reaction conditions. |

| Careful Selection of Coupling Reagents | Less reactive coupling agents can minimize the formation of highly reactive intermediates. | May require longer reaction times or higher temperatures. |

| Control of Base Concentration and Strength | Minimizes the abstraction of the α-proton. | Sufficient base is required for the coupling reaction to proceed. |

| Optimization of Solvent Polarity | Solvents can influence the stability of the oxazolone intermediate. | Solvent must be compatible with the resin and reagents in solid-phase synthesis. |

This table outlines general principles for maintaining stereochemical integrity in peptide synthesis and is applicable to the use of Boc-L-2-Fluoro-4-chlorophenylalanine.

Through the careful control of reaction conditions and the use of appropriate reagents and analytical methods, the stereochemical integrity of Boc-L-2-Fluoro-4-chlorophenylalanine can be maintained, allowing for its successful application as a strategic chiral building block in the synthesis of advanced and stereochemically pure molecules.

Conformational Analysis and Spectroscopic Characterization of Boc L 2 Fluoro 4 Chlorophe and Its Bioconjugates

Influence of Aromatic Halogenation on Phenylalanine Side Chain Rotamer Preferences

The substitution of hydrogen atoms with halogens on the phenyl ring of phenylalanine significantly alters the side chain's conformational preferences. These changes are driven by a combination of stereoelectronic effects from the highly electronegative fluorine atom and the steric and electronic contributions of the larger chlorine atom.

The introduction of a fluorine atom at the ortho-position of the phenyl ring induces substantial changes in the local electronic environment. nih.gov Fluorine is the most electronegative element, and its presence causes a significant polarization of the C-F bond, leading to a carbon atom with a partial positive charge and a fluorine with a partial negative charge. This localized dipole moment can engage in various non-covalent interactions that influence the side chain's rotational preferences (rotamers).

Research on fluorinated phenylalanine analogs has revealed that these stereoelectronic effects can stabilize specific conformations. mpg.deresearchgate.net The fluorine atom can act as a weak hydrogen bond acceptor, forming stabilizing interactions with nearby amide protons (N-H···F-C) or C-H groups (C-H···F-C) within the peptide backbone or with other side chains. nih.govmpg.de These interactions, though weaker than conventional hydrogen bonds, can be sufficient to favor certain torsional angles (χ1 and χ2) of the side chain, thereby restricting its conformational freedom. Furthermore, the strong electron-withdrawing nature of fluorine alters the quadrupole moment of the aromatic ring, influencing its stacking interactions with other aromatic residues. mpg.deresearchgate.net

Table 1: Key Stereoelectronic Effects of Ortho-Fluorine Substitution

| Effect | Description | Consequence on Conformation |

|---|---|---|

| Inductive Effect | Strong electron withdrawal by fluorine alters the electron density of the aromatic ring. | Modifies the ring's ability to participate in π-π stacking and cation-π interactions. |

| Dipole Moment | The C-F bond creates a strong local dipole. | Can lead to stabilizing or destabilizing electrostatic interactions with the peptide backbone. |

| Weak Hydrogen Bonding | Fluorine can act as a hydrogen bond acceptor. | Stabilizes specific rotamers through N-H···F or C-H···F interactions. nih.govmpg.de |

The substitution of chlorine at the para-position introduces a different set of steric and electronic influences. Chlorine is larger than fluorine and hydrogen, introducing a greater steric demand that can restrict the rotation of the phenyl ring. Electronically, chlorine is also an electron-withdrawing group, though less so than fluorine.

The combined effects of an ortho-fluoro and a para-chloro substitution create a unique electronic profile on the aromatic ring. The para-chloro group primarily influences intermolecular interactions. Studies on halogenated peptides have shown that heavier halogens like chlorine can enhance stacking interactions compared to fluorine. rsc.org This is attributed to favorable local interactions between the halogen and the aliphatic C-H bonds of an adjacent amino acid side chain. rsc.org Therefore, the presence of chlorine can promote specific packing arrangements in protein aggregates or folded domains.

Table 2: Summary of Steric and Electronic Effects of Halogen Substituents

| Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Primary Conformational Influence |

|---|---|---|---|

| Hydrogen (H) | 1.20 | 2.20 | Baseline |

| Fluorine (F) | 1.47 | 3.98 | Stereoelectronic interactions, weak H-bonds, altered ring quadrupole moment. nih.govmpg.de |

| Chlorine (Cl) | 1.75 | 3.16 | Steric hindrance, enhanced stacking interactions, electron withdrawal. rsc.org |

Impact on Peptide and Protein Secondary and Tertiary Structures

The distinct conformational preferences of the Boc-L-2-Fluoro-4-chlorophe side chain, when incorporated into a peptide sequence, can have profound effects on the resulting secondary and tertiary structures.

The stability of α-helices is often influenced by interactions between side chains, particularly those at positions i and i+4. Aromatic-aromatic interactions can be a significant stabilizing force. nih.gov The introduction of halogen atoms modifies the electronic nature of the phenyl ring, which in turn affects these interactions. For instance, the interaction between a standard phenylalanine and a pentafluorophenylalanine at i and i+4 positions has been shown to provide substantial stability to an α-helix, with an interaction energy (ΔG) of -0.27 kcal/mol. nih.gov This stability arises from favorable electrostatic interactions between the electron-rich phenyl ring and the electron-poor pentafluorophenyl ring.

The 2-fluoro-4-chloro substituted ring in this compound presents an electron-deficient aromatic system. When placed in proximity to a natural aromatic residue like phenylalanine or tyrosine within an α-helix, it can engage in favorable quadrupole-quadrupole interactions, thereby enhancing helical stability. However, the steric bulk of the halogenated side chain could also lead to unfavorable clashes if not properly accommodated within the helical structure. The precise impact—stabilizing or destabilizing—would depend on the specific sequence context and the interacting partner residue.

Amino acids with large, aromatic side chains often show a higher propensity for being in β-sheets. echemi.com In β-sheet structures, the side chains project alternately above and below the plane of the sheet, which can accommodate bulky groups more readily than the more constrained core of an α-helix. learncbse.in

Halogenation increases both the size and hydrophobicity of the phenylalanine side chain. researchgate.netnih.gov Studies on the aggregation of amyloidogenic peptides have demonstrated a direct correlation between the hydrophobicity of halogenated phenylalanine residues and the rate of β-sheet-rich fibril formation. nih.gov The increased hydrophobicity of the 2-fluoro-4-chlorophenyl side chain would be expected to drive its sequestration away from aqueous environments, promoting its inclusion within the core of a folded protein or driving the self-assembly of peptides into β-sheet aggregates. The altered electronic properties of the ring can also influence the π-stacking geometries that are crucial for the stability of many β-sheet structures. researchgate.net

A key application of unnatural amino acids is to constrain the conformational flexibility of a peptide, biasing it towards a specific three-dimensional structure that is optimal for binding to a biological target, such as a receptor or enzyme. nih.govresearchgate.net This pre-organization can lead to a significant increase in binding affinity and specificity. chemimpex.comnih.gov

Advanced Spectroscopic and Computational Techniques for Structural Elucidation

The precise characterization of the three-dimensional structure of peptides and proteins is fundamental to understanding their biological function. The incorporation of non-canonical amino acids, such as Boc-L-2-Fluoro-4-chlorophenylalanine, introduces unique structural and electronic properties that can be exploited for detailed conformational analysis. Advanced spectroscopic and computational methods are indispensable for elucidating the subtle structural perturbations and dynamic behaviors imparted by such modifications.

Application of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 NMR spectroscopy has emerged as a powerful tool in chemical biology and drug discovery. The ¹⁹F nucleus possesses favorable NMR properties, including a spin of ½, 100% natural abundance, and a large magnetogyric ratio, which results in high sensitivity, comparable to that of proton (¹H) NMR. acs.org Furthermore, the absence of endogenous fluorine signals in most biological systems provides a clear background for observation, making ¹⁹F NMR an ideal non-invasive probe. iaea.org

The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment. acs.orgnih.gov This sensitivity makes it an exquisite reporter for subtle changes in the microenvironment surrounding the fluorine-labeled amino acid. acs.org Factors such as solvent polarity, hydrogen bonding, and proximity to other functional groups can induce significant changes in the ¹⁹F chemical shift.

When Boc-L-2-Fluoro-4-chlorophenylalanine is incorporated into a peptide, the ¹⁹F chemical shift of the fluoro-substituent on the phenyl ring can provide detailed information on:

Protein Folding and Conformational Changes: A change in the peptide's conformation can alter the position of the fluorine atom relative to other parts of the molecule, leading to a measurable shift in its resonance frequency.

Ligand Binding: The binding of a ligand, such as a small molecule inhibitor or another protein, can create a new chemical environment for the fluorine probe, resulting in a chemical shift perturbation that can be used to characterize the binding event. nih.gov

Membrane Insertion: For peptides that interact with biological membranes, the transition from an aqueous to a hydrophobic lipid environment will cause a substantial change in the ¹⁹F chemical shift.

The magnitude and direction of the chemical shift provide qualitative and quantitative insights into these molecular events.

| Solvent | Dielectric Constant (ε) | ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃ | Observed Change (Δδ, ppm) |

|---|---|---|---|

| Hexane | 1.9 | -115.2 | Reference |

| Chloroform (CDCl₃) | 4.8 | -114.8 | +0.4 |

| Methanol (CD₃OD) | 32.7 | -113.5 | +1.7 |

| Water (H₂O/D₂O) | 80.1 | -112.9 | +2.3 |

This table illustrates the principle that as the polarity of the environment increases, the fluorine nucleus becomes more deshielded, resulting in a downfield shift (less negative ppm value).

Determining the enantiomeric purity of chiral compounds is critical in pharmaceutical development. ¹⁹F NMR spectroscopy offers a highly effective method for the determination of enantiomeric excess (ee). nih.gov This is typically achieved by reacting the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers, which are distinguishable by NMR. Alternatively, a chiral solvating agent (CSA) can be used to form transient diastereomeric complexes. nih.gov

In the context of Boc-L-2-Fluoro-4-chlorophenylalanine, its enantiomeric purity can be assessed by converting it to a diastereomeric derivative or by dissolving it in a solution containing a chiral auxiliary. The fluorine atom acts as a sensitive probe, and the two diastereomers will exhibit distinct ¹⁹F NMR signals. bohrium.com The relative integration of these two signals provides a direct and accurate measurement of the enantiomeric excess. huji.ac.il This method is advantageous due to the wide chemical shift dispersion of ¹⁹F NMR, which often leads to baseline separation of the diastereomeric signals, even on lower-field spectrometers. nih.gov

| Enantiomer | Complex | ¹⁹F Chemical Shift (δ, ppm) | Integral | Enantiomeric Ratio |

|---|---|---|---|---|

| L-Enantiomer | L-Enantiomer + CSA | -114.1 | 95 | 95:5 (90% ee) |

| D-Enantiomer | D-Enantiomer + CSA | -114.5 | 5 |

X-ray Crystallography of Peptides Containing this compound

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.gov For peptides containing Boc-L-2-Fluoro-4-chlorophenylalanine, this technique can provide unambiguous information about the peptide backbone conformation, side-chain orientation, and intermolecular interactions in the solid state.

The process involves growing high-quality crystals of the peptide, which can be a challenging step. nih.gov Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map. This map is then interpreted to build an atomic model of the peptide.

The inclusion of a chlorine atom in Boc-L-2-Fluoro-4-chlorophenylalanine can be advantageous for solving the crystallographic phase problem via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) techniques, although heavier halogens like bromine or iodine are more commonly used for this purpose. nih.gov

A crystal structure would reveal:

Precise Bond Lengths and Angles: Definitive values for the geometry of the fluorochloro-substituted phenyl ring and its effect on the peptide backbone.

Torsional Angles (φ, ψ, χ): The precise conformation adopted by the amino acid residue within the peptide structure.

Inter- and Intramolecular Interactions: The structure would show hydrogen bonds, halogen bonds (involving the chlorine atom), and other non-covalent interactions that stabilize the peptide's conformation and its packing in the crystal lattice.

| Parameter | Description | Typical Value |

|---|---|---|

| Cα-Cβ Bond Length | Bond between alpha and beta carbons | ~1.53 Å |

| C-F Bond Length | Bond between aromatic carbon and fluorine | ~1.35 Å |

| C-Cl Bond Length | Bond between aromatic carbon and chlorine | ~1.74 Å |

| φ (phi) Angle | C'-N-Cα-C' dihedral angle | Variable (-180° to +180°) |

| ψ (psi) Angle | N-Cα-C'-N dihedral angle | Variable (-180° to +180°) |

| χ₁ (chi-1) Angle | N-Cα-Cβ-Cγ dihedral angle | Variable (-180° to +180°) |

Molecular Dynamics Simulations and Quantum Chemical Calculations for Conformational Landscapes

While X-ray crystallography provides a static picture of a molecule, peptides in solution are dynamic entities that exist as an ensemble of interconverting conformations. Computational methods are essential for exploring these dynamic properties and the full conformational landscape.

Quantum Chemical Calculations , such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic conformational preferences of Boc-L-2-Fluoro-4-chlorophenylalanine or small peptide fragments containing it. researchgate.net These calculations can accurately determine the geometries and relative energies of different stable conformers in the gas phase or with implicit solvent models. researchgate.net This allows for the identification of low-energy structures and the quantification of energy barriers between them, providing a detailed map of the conformational energy surface. unibs.it

Molecular Dynamics (MD) Simulations are used to study the dynamic behavior of larger systems, such as a full peptide containing the modified amino acid in an explicit solvent environment (e.g., a box of water molecules). nih.govnih.gov Starting from an initial structure (perhaps from crystallography or quantum calculations), MD simulations solve Newton's equations of motion for all atoms in the system over time, generating a trajectory that reveals how the peptide moves, flexes, and interacts with its environment. MD simulations can be used to:

Sample a wide range of conformational space.

Calculate thermodynamic properties like free energy differences between states.

Visualize the dynamic interactions between the peptide and solvent or other molecules.

Understand how the fluoro and chloro substituents influence the peptide's flexibility and preferred conformations in solution.

| Conformer | Approximate (φ, ψ) Angles | Relative Energy (kcal/mol) | Stabilizing Interaction |

|---|---|---|---|

| β-strand | (-120°, +120°) | 0.00 | Extended backbone |

| Polyproline II (PPII) | (-75°, +145°) | 0.45 | Solvent accessible backbone |

| Right-handed α-helix | (-60°, -45°) | 1.10 | Intramolecular H-bond (i to i+4) |

| Inverse γ-turn | (-75°, +70°) | 1.52 | Intramolecular H-bond (i to i+2) |

Research Applications in Biochemical Systems and Chemical Biology Probes

Engineering of Peptidomimetics with Enhanced Biophysical Properties

The introduction of halogenated phenylalanines, such as 2-fluoro-4-chlorophenylalanine, into peptide sequences is a key strategy for creating peptidomimetics with improved therapeutic potential. The unique electronic properties of fluorine and chlorine can profoundly influence proteolytic stability and ligand-receptor interactions.

Strategies for Modulating Peptide Proteolytic Stability

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of fluorinated amino acids can enhance resistance to proteolytic cleavage. The C-F bond is highly polarized and strong, which can alter the electronic environment of the adjacent peptide bond, making it less susceptible to enzymatic hydrolysis.

While direct studies on peptides containing 2-fluoro-4-chlorophenylalanine are not widely reported, research on other fluorinated phenylalanine analogs demonstrates this principle. For instance, the proteolytic stability of peptides can be assessed by incubating them with proteases like chymotrypsin (B1334515) and pepsin and monitoring the rate of degradation using techniques such as RP-HPLC. The expectation is that the presence of the bulky and electronegative chlorine and fluorine atoms on the phenyl ring of 2-fluoro-4-chlorophenylalanine would sterically and electronically hinder the approach and catalytic action of proteases that typically recognize and cleave after aromatic residues.

A systematic study on the impact of fluorination on proteolytic stability showed that the effect is not always predictable and is highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination. nih.gov In some cases, fluorination can lead to a significant increase in stability, while in others, the effect may be minimal or even result in decreased stability.

Table 1: Predicted Influence of 2-Fluoro-4-chlorophenylalanine on Proteolytic Stability

| Protease Specificity | Expected Impact of 2-Fluoro-4-chlorophenylalanine Incorporation | Rationale |

|---|---|---|

| Chymotrypsin-like (cleavage after aromatic residues) | Increased stability | Steric hindrance from the ortho-fluoro and para-chloro substituents may disrupt the recognition of the aromatic side chain by the S1 pocket of the enzyme. |

| Trypsin-like (cleavage after basic residues) | No direct impact on cleavage at basic sites | The residue is not at the primary recognition site. |

This table is based on established principles of protease resistance through amino acid modification and requires experimental validation for 2-fluoro-4-chlorophenylalanine.

Design of Ligands with Altered Binding Affinity and Selectivity

The halogen atoms in 2-fluoro-4-chlorophenylalanine can significantly influence ligand-receptor interactions, thereby altering binding affinity and selectivity. Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides in proteins and can also form hydrogen bonds. The larger and more polarizable chlorine atom can also engage in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen.

The incorporation of halogenated phenylalanines can modulate the conformation of the peptide, pre-organizing it into a bioactive conformation that fits more precisely into the receptor's binding pocket. This can lead to enhanced binding affinity. Furthermore, the specific placement of fluorine and chlorine atoms can introduce new interactions with the receptor that are not possible with the natural phenylalanine, leading to improved selectivity for the target receptor over other related receptors.

For example, studies with other fluorinated phenylalanine analogs have shown that the position and number of fluorine atoms can fine-tune the binding affinity and selectivity of peptide ligands for G protein-coupled receptors (GPCRs). nih.gov

Development of Fluoro-Containing Molecular Probes for Biological Systems

The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, spin of ½, and high sensitivity. The chemical shift of ¹⁹F is highly sensitive to its local environment, making it a powerful tool for studying biological systems. Boc-L-2-Fluoro-4-chlorophenylalanine can serve as a precursor for incorporating a ¹⁹F NMR probe into peptides and proteins.

Probing Protein-Ligand Interactions and Allosteric Modulation

By incorporating 2-fluoro-4-chlorophenylalanine into a protein, the ¹⁹F NMR signal can be used to monitor ligand binding. Upon ligand binding, the local environment of the fluorinated residue may change, leading to a change in the ¹⁹F chemical shift. This allows for the determination of binding affinities and the characterization of the binding event at a specific site in the protein. ucla.edunih.gov

This technique is particularly useful for studying allosteric modulation, where the binding of a ligand at one site affects the properties of a distant site on the protein. By placing the ¹⁹F probe at a site remote from the ligand-binding site, changes in the ¹⁹F NMR spectrum upon ligand binding can provide direct evidence of allosteric communication.

Investigating Enzyme Active Site Dynamics and Conformational Changes

The sensitivity of the ¹⁹F chemical shift to the local environment also makes it an excellent tool for investigating the dynamics and conformational changes of enzyme active sites during catalysis. By incorporating 2-fluoro-4-chlorophenylalanine into or near the active site of an enzyme, changes in the ¹⁹F NMR spectrum can be used to monitor conformational changes that occur during substrate binding, catalysis, and product release. nih.gov This can provide valuable insights into the enzyme's catalytic mechanism.

Table 2: Potential ¹⁹F NMR Applications of 2-Fluoro-4-chlorophenylalanine in Biochemical Studies

| Application | Information Gained | Rationale for Using 2-Fluoro-4-chlorophenylalanine |

|---|---|---|

| Ligand Binding | Binding affinity (Kd), stoichiometry, and kinetics. | The ¹⁹F chemical shift is sensitive to changes in the local environment upon ligand binding. |

| Allosteric Modulation | Detection and characterization of long-range conformational changes. | Changes in the ¹⁹F spectrum of a residue distant from the binding site indicate allosteric effects. |

| Enzyme Catalysis | Monitoring conformational changes during the catalytic cycle. | The ¹⁹F probe provides a sensitive reporter of the dynamic changes in the enzyme's active site. |

This table illustrates potential applications and requires experimental validation.

Fundamental Studies on Protein Folding and Conformational Dynamics

The incorporation of fluorinated amino acids can also be a valuable tool for fundamental studies of protein folding and conformational dynamics. The stability of proteins can be influenced by the incorporation of fluorinated residues due to the hydrophobic nature of the C-F bond.

Studies on other fluorinated amino acids have shown that their incorporation can either stabilize or destabilize a protein, depending on the context of the substitution. mdpi.com The increased hydrophobicity of the fluorinated side chain can enhance the hydrophobic effect, which is a major driving force for protein folding, potentially leading to increased protein stability.

Furthermore, ¹⁹F NMR can be used to monitor the folding process in real-time. By observing the ¹⁹F NMR spectrum as a function of time or denaturant concentration, it is possible to follow the transition of the fluorinated residue from an unfolded to a folded environment. This can provide detailed information about the folding pathway and the stability of different conformational states. ucla.edu

Structure Activity Relationship Sar Studies and Rational Design Principles for Boc L 2 Fluoro 4 Chlorophe Derivatives

Systematic Positional and Electronic Variation of Aromatic Halogen Substituents

The nature, position, and number of halogen substituents on the phenyl ring of phenylalanine can profoundly influence the biological activity of peptides into which it is incorporated. These modifications can alter the hydrophobicity, aromaticity, and electronic distribution of the side chain, thereby affecting molecular interactions with biological targets.

Comparative Analysis with Other Halogenated Phenylalanines (e.g., Bromo, Iodo)

The substitution of fluorine and chlorine in Boc-L-2-Fluoro-4-chlorophenylalanine with other halogens, such as bromine and iodine, can lead to significant differences in biological activity. These differences arise from the varying properties of the halogens, including size, electronegativity, and the ability to form halogen bonds.

Recent studies on halogenated phenylalanines as ligands for the L-type amino acid transporter 1 (LAT1), a protein overexpressed in many cancer cells, provide valuable insights. It has been demonstrated that the binding affinity for LAT1 is influenced by both the size and the position of the halogen on the phenyl ring. For instance, an iodo-group at the 2-position of phenylalanine showed a high affinity for LAT1, comparable to a substitution at the 3-position and superior to one at the 4-position nih.gov. This suggests that for certain targets, the larger and more polarizable halogens like iodine can form more favorable interactions, potentially through halogen bonding, within the binding pocket.

In the context of antimicrobial peptides, the introduction of brominated tryptophan residues has been shown to be a key feature in a number of potent, naturally occurring cyclic peptides isolated from marine organisms nih.gov. While this is not a direct comparison with halogenated phenylalanines, it highlights the significant role that heavier halogens can play in enhancing the bioactivity of peptides.

The choice between fluorine, chlorine, bromine, and iodine allows for a fine-tuning of the steric and electronic properties of the amino acid side chain. The table below summarizes the key properties of these halogens, which in turn influence their potential interactions within a biological system.

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Polarizability (ų) |

| Fluorine | 1.47 | 3.98 | 0.56 |

| Chlorine | 1.75 | 3.16 | 2.18 |

| Bromine | 1.85 | 2.96 | 3.05 |

| Iodine | 1.98 | 2.66 | 4.7 |

This table presents generally accepted values for the physicochemical properties of halogens.

Exploring the Effects of Multiple Halogen Substitutions

The presence of two halogen atoms on the phenyl ring of Boc-L-2-Fluoro-4-chlorophenylalanine already represents a significant modification compared to native phenylalanine. The introduction of additional halogen atoms can further modulate the properties of the amino acid. While specific research on tri- or tetra-halogenated derivatives of 2-fluoro-4-chlorophenylalanine in peptides is limited, general principles of halogenation suggest that increasing the number of halogen substituents would lead to:

Increased Hydrophobicity: This can enhance membrane permeability and interactions with hydrophobic pockets of target proteins.

Altered Electronic Profile: Multiple electron-withdrawing halogens can significantly change the quadrupole moment of the aromatic ring, influencing π-π stacking and cation-π interactions.

Enhanced Metabolic Stability: The C-H bonds on the aromatic ring are often sites of metabolic oxidation. Replacing them with C-X (where X is a halogen) bonds can block this metabolic pathway, thereby increasing the in vivo half-life of the peptide.

It is important to note that extensive halogenation can also introduce steric hindrance, which might negatively impact binding to a target receptor. Therefore, the optimal number and position of halogen substituents are highly dependent on the specific biological target and the desired pharmacological profile.

Scaffold Diversification and Integration into Novel Chemical Entities

Boc-L-2-Fluoro-4-chlorophenylalanine serves as a versatile building block for the synthesis of more complex and functionally diverse molecules. Derivatization at its amino and carboxyl termini, as well as its incorporation into conformationally constrained structures, opens up new avenues for its application.

Derivatization at the Carboxyl and Amino Termini for Bioconjugation

The protected amino and free carboxyl groups of Boc-L-2-Fluoro-4-chlorophenylalanine are amenable to a wide range of chemical modifications to facilitate bioconjugation. Bioconjugation is the process of linking a biomolecule, such as a peptide, to another molecule, such as a drug, imaging agent, or a polymer, to enhance its properties.

N-Terminal Modification: After the removal of the Boc protecting group, the free amine of the N-terminus can be functionalized. Common strategies include acylation with activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates to introduce fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) chains. PEGylation, in particular, is a widely used technique to improve the solubility and pharmacokinetic profile of peptide-based therapeutics.

C-Terminal Modification: The carboxyl group can be activated, for example, using carbodiimides, to form amide bonds with various amine-containing molecules. This allows for the attachment of drug payloads or targeting moieties. C-terminal amidation is a common modification that can increase the metabolic stability of peptides by making them resistant to carboxypeptidases.

These terminal modifications are crucial for developing targeted drug delivery systems, diagnostic agents, and research tools with improved efficacy and specificity.

Incorporation into Macrocyclic Peptide Structures

Macrocyclization is a powerful strategy in peptide drug design to improve conformational stability, receptor affinity and selectivity, and resistance to enzymatic degradation mdpi.com. The incorporation of Boc-L-2-Fluoro-4-chlorophenylalanine into macrocyclic peptide scaffolds can further enhance these properties. The rigid and defined orientation of the di-halogenated phenyl side chain within a cyclic structure can lead to more specific and high-affinity interactions with the target protein.

Computational Approaches in Guiding SAR and Compound Optimization

Computational modeling plays an increasingly important role in understanding the SAR of modified peptides and in guiding the design of new and improved derivatives. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the molecular interactions of peptides containing Boc-L-2-Fluoro-4-chlorophenylalanine.

Molecular Docking: This technique can be used to predict the binding mode of a peptide containing the halogenated amino acid within the active site of a target protein. Docking studies can help to rationalize the observed SAR and to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the peptide-protein complex, allowing for the study of conformational changes and the stability of the interactions over time nih.govresearchgate.net. These simulations can be particularly useful in understanding how the halogen atoms on the phenyl ring influence the flexibility and conformational preferences of the peptide and its binding to the target.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of peptides with systematic variations in their structure, including different halogenation patterns, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. This can help to prioritize the synthesis of the most promising candidates and to accelerate the drug discovery process.

The application of these computational tools can significantly reduce the time and resources required for the experimental optimization of peptide-based drug candidates containing Boc-L-2-Fluoro-4-chlorophenylalanine.

Compound Names Table

| Abbreviation/Common Name | Full Chemical Name |

| Boc-L-2-Fluoro-4-chlorophe | Boc-L-2-Fluoro-4-chlorophenylalanine |

| LAT1 | L-type amino acid transporter 1 |

| PEG | Polyethylene glycol |

| QSAR | Quantitative Structure-Activity Relationship |

| MD | Molecular Dynamics |

| 2-I-Phe | 2-Iodo-L-phenylalanine |

| Boc | tert-butyloxycarbonyl |

Future Directions and Emerging Research Avenues for Boc L 2 Fluoro 4 Chlorophe

Advancements in High-Throughput Synthesis and Screening of Derivatives

The demand for novel peptide-based therapeutics with enhanced efficacy and stability is driving innovation in the rapid synthesis and evaluation of analog libraries. Future efforts concerning Boc-L-2-Fluoro-4-chlorophenylalanine will likely focus on the development of high-throughput methods to generate a diverse array of derivatives. This will enable a more comprehensive exploration of the structure-activity relationship (SAR) of peptides containing this residue.

Recent advancements in synthetic methodologies for complex fluorinated amino acids, including the use of photocatalysis and palladium cross-coupling, could be adapted for the derivatization of the phenyl ring of Boc-L-2-Fluoro-4-chlorophenylalanine. nih.gov High-throughput synthesis platforms, such as automated peptide synthesizers and robotic liquid handlers, will be instrumental in creating large libraries of peptides where this amino acid is incorporated at various positions.

The screening of these libraries for desired biological activities will be accelerated by the use of advanced techniques like fluorescence polarization, surface plasmon resonance (SPR), and cell-based assays in microplate formats. These methods allow for the rapid and quantitative assessment of binding affinities and functional responses, facilitating the identification of lead candidates.

Table 1: Illustrative High-Throughput Screening Cascade for Peptide Derivatives of Boc-L-2-Fluoro-4-chlorophenylalanine

| Screening Stage | Assay Type | Parameters Measured | Throughput |

| Primary Screen | Fluorescence Polarization | Binding to a target protein | 10,000s of compounds/day |

| Secondary Screen | Surface Plasmon Resonance | Binding kinetics (kon, koff) | 1,000s of compounds/day |

| Functional Assay | Cell-based reporter assay | Cellular activity (e.g., EC50) | 100s of compounds/day |

| Lead Optimization | Isothermal Titration Calorimetry | Thermodynamic binding profile | 10s of compounds/day |

Exploration of Novel Bioconjugation Chemistries

The site-specific incorporation of unnatural amino acids like 2-fluoro-4-chlorophenylalanine into proteins offers a powerful tool for creating novel bioconjugates with tailored properties. wm.eduwm.edu Future research will likely explore new bioorthogonal chemistries that can be used to selectively modify peptides and proteins containing this residue. The unique electronic properties of the fluorinated and chlorinated phenyl ring could be exploited to develop novel conjugation strategies.

For instance, the development of new palladium-catalyzed cross-coupling reactions that are biocompatible could enable the direct functionalization of the chloro- or fluoro-substituents on the amino acid side chain within a full-length peptide or protein. This would allow for the attachment of a wide range of functionalities, including imaging agents, drug molecules, and polyethylene (B3416737) glycol (PEG) chains to enhance pharmacokinetic properties.

Furthermore, the exploration of enzyme-mediated conjugation methods, such as those employing sortase or transglutaminase, could provide highly specific and efficient means of linking molecules to peptides containing Boc-L-2-Fluoro-4-chlorophenylalanine. nih.gov These approaches offer the advantage of mild reaction conditions and high selectivity, minimizing off-target modifications.

Integration with Advanced Analytical Techniques for Real-Time Monitoring

The efficiency and quality of peptide synthesis are critical for the production of pure and well-characterized materials for research and therapeutic applications. The integration of advanced analytical techniques for real-time monitoring of solid-phase peptide synthesis (SPPS) is an emerging area of research. semanticscholar.orgdigitellinc.comrsc.org These methods provide immediate feedback on the progress of coupling and deprotection steps, allowing for optimization of reaction conditions and early detection of potential issues.

Future applications in the synthesis of peptides containing Boc-L-2-Fluoro-4-chlorophenylalanine could involve the use of in-line spectroscopic techniques, such as Fourier-transform infrared (FTIR) or Raman spectroscopy, to monitor the disappearance of the activated amino acid and the formation of the peptide bond in real time. s4science.at Additionally, mass spectrometry-based methods, such as matrix-assisted laser desorption/ionization (MALDI) or electrospray ionization (ESI) mass spectrometry, can be coupled directly to the synthesizer to provide real-time analysis of the growing peptide chain.

Table 2: Potential Real-Time Analytical Techniques for SPPS of Peptides Containing Boc-L-2-Fluoro-4-chlorophenylalanine

| Analytical Technique | Information Provided | Advantages |

| In-line FTIR/Raman Spectroscopy | Real-time monitoring of coupling and deprotection reactions. | Non-invasive, provides structural information. |

| Real-time Mass Spectrometry | Confirmation of correct amino acid incorporation and detection of side products. | High sensitivity and specificity. |

| Variable Bed Flow Reactor | Monitoring of resin swelling to infer coupling efficiency and aggregation. semanticscholar.orgrsc.org | Provides insights into the physical state of the resin. |

| Conductivity Monitoring | Tracking the progress of acylation, deprotection, and washing steps. nih.gov | Simple and reliable method. |

Interdisciplinary Research in Soft Matter and Nanotechnology Applications

The unique properties of fluorinated amino acids are increasingly being harnessed in the fields of soft matter and nanotechnology. researchgate.net The incorporation of Boc-L-2-Fluoro-4-chlorophenylalanine into self-assembling peptides could lead to the formation of novel hydrogels, nanofibers, and other nanomaterials with tailored properties. rsc.org The fluorine and chlorine atoms can influence the intermolecular interactions, such as halogen bonding and hydrophobic interactions, that drive the self-assembly process.

These materials could find applications in areas such as tissue engineering, drug delivery, and biosensing. For example, peptide hydrogels containing 2-fluoro-4-chlorophenylalanine could exhibit enhanced stability and tunable mechanical properties, making them suitable as scaffolds for cell culture. rsc.org

In nanotechnology, peptides incorporating this unnatural amino acid could be used to functionalize the surface of nanoparticles, conferring specific recognition properties or enhancing their biocompatibility. The fluorine atoms can also serve as a useful probe for ¹⁹F nuclear magnetic resonance (NMR) spectroscopy, allowing for the characterization of the peptide's conformation and its interactions with other molecules. The introduction of unnatural amino acids into antimicrobial peptides has also been shown to enhance their activity and stability, opening new avenues for combating antibiotic resistance. acs.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for Boc-L-2-Fluoro-4-chlorophe, and how can reaction conditions be optimized for improved yield and purity?

- Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amino acid backbone, followed by halogenation at the 2-fluoro and 4-chloro positions. Optimization should focus on:

- Catalyst selection : Use palladium-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved.

- Solvent systems : Polar aprotic solvents like DMF or THF enhance solubility of halogenated intermediates.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during Boc protection.

Purity assessment via HPLC (≥95%) and NMR (integration of aromatic protons) is critical for validating synthetic success.

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer : A multi-technique approach is required:

- NMR Spectroscopy : Analyze , , and NMR spectra to confirm substitution patterns and Boc-group integrity. Fluorine-proton coupling constants (~50 Hz) indicate ortho-fluoro substitution.

- Mass Spectrometry : High-resolution ESI-MS should match the theoretical molecular ion (e.g., [M+H] at m/z 299.8 for Boc-D-Phe(4-Cl)-OH analogs).

- Elemental Analysis : Verify C, H, N, and halogen content within ±0.4% of theoretical values.

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected splitting in 19F^{19}F19F NMR?

- Methodological Answer : Discrepancies often arise from conformational flexibility or residual solvents. Steps include:

- Variable Temperature (VT) NMR : Perform experiments at −40°C to 80°C to identify dynamic effects.

- DEPT-135 and HSQC : Differentiate between overlapping signals and confirm carbon-fluorine coupling.

- Cross-validation with X-ray crystallography : Resolve ambiguities using single-crystal structures, as seen in ethyl 4-chloro-2′-fluoro-3-hydroxybiphenyl analogs.

Q. How can computational modeling predict the reactivity of this compound in peptide coupling or halogen exchange reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level can:

- Map electrostatic potentials : Identify nucleophilic/electrophilic sites on the aromatic ring.

- Transition state analysis : Predict activation barriers for SNAr (nucleophilic aromatic substitution) at the 4-chloro position.

- Solvent effects : Include PCM (Polarizable Continuum Model) to simulate reaction outcomes in DCM or DMSO.

Q. What experimental designs are effective for studying the hydrolytic stability of the Boc group under varying pH conditions?

- Methodological Answer : Use accelerated stability testing:

- pH gradient buffers : Expose the compound to pH 1–13 at 37°C and monitor degradation via LC-MS.

- Kinetic profiling : Calculate half-life () using first-order kinetics. For example, Boc deprotection in acidic conditions (pH 2) may show < 1 hour.

- Comparative studies : Contrast with Boc-D-Phe(4-Cl)-OH analogs to isolate steric/electronic effects of fluorine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.